2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
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Overview
Description
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound that features a pyrimidine ring, a pyrazine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized via the condensation of a 1,2-diketone with a diamine.
Thiophene Ring Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Final Coupling: The final step involves coupling the pyrimidine and pyrazine intermediates through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the pyrimidine ring, using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Halogenated solvents, bases like potassium carbonate (K2CO3)
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe or inhibitor in enzymatic studies due to its potential to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly in the treatment of diseases where modulation of pyrimidine or pyrazine pathways is beneficial.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as organic semiconductors or polymers, due to its conjugated system.
Mechanism of Action
The mechanism of action of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pyrimidine and pyrazine rings might engage in hydrogen bonding or π-π stacking interactions with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyrazin-2-ylmethyl)acetamide
- 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
Uniqueness
The presence of the thiophene ring in 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide distinguishes it from other similar compounds. This thiophene ring can enhance the compound’s electronic properties, making it more suitable for applications in materials science and potentially offering unique biological activities.
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-11-6-15(23)21(10-20-11)8-14(22)19-7-13-16(18-4-3-17-13)12-2-5-24-9-12/h2-6,9-10H,7-8H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCIBPUDIZQWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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